molecular formula C17H32NNaO3 B057285 Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt CAS No. 30364-51-3

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt

Cat. No.: B057285
CAS No.: 30364-51-3
M. Wt: 321.4 g/mol
InChI Key: KHCOJQDJOCNUGV-UHFFFAOYSA-M
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Description

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (CAS 30364-51-3), also known as Sodium Myristoyl Sarcosinate, is an amphiphilic compound widely used as a surfactant and emulsifier. Its structure consists of a glycine backbone modified with a methyl group and a myristoyl (14-carbon) fatty acid chain, with a sodium counterion enhancing water solubility . This compound is characterized by:

  • Molecular formula: C₁₇H₃₂NNaO₃
  • Molecular weight: 329.43 g/mol
  • Physical properties: White to off-white solid, soluble in water .

Applications span cosmetics, pharmaceuticals, and industrial formulations due to its biocompatibility, low toxicity (transdermal LD₅₀ >2,000 mg/kg ), and emulsifying properties .

Properties

IUPAC Name

sodium;2-[methyl(tetradecanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2)15-17(20)21;/h3-15H2,1-2H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCOJQDJOCNUGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042013
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

30364-51-3
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM MYRISTOYL SARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J07237209D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt involves the reaction of myristic acid with N-methyl glycine (sarcosine) in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild heating conditions to facilitate the formation of the amide bond between the fatty acid and the amino acid derivative .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through various techniques such as filtration, crystallization, and drying to obtain the final product in its solid form .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Cosmetics

Surfactant and Emulsifier
Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt is primarily used as a surfactant and emulsifier in cosmetic formulations. Its ability to reduce surface tension makes it effective in creams and lotions, enhancing texture and stability.

Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. A study published in "Skin Pharmacology and Physiology" demonstrated that it could suppress the production of inflammatory mediators in human keratinocytes. This suggests potential applications in treating inflammatory skin conditions, although further research is needed to confirm these findings .

Pharmaceutical Applications

Drug Formulation
The compound is utilized in drug formulations due to its surfactant properties, which can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). It is particularly beneficial in formulations requiring improved penetration through biological membranes.

Analytical Chemistry
this compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method involves a mobile phase containing acetonitrile and water, making it suitable for isolating impurities during preparative separation processes .

Case Studies

  • Skin Care Products
    In a formulation study for anti-aging creams, the incorporation of this compound demonstrated improved moisture retention and reduced skin irritation compared to traditional emulsifiers. Participants reported enhanced skin texture and reduced redness after four weeks of use.
  • Pharmaceutical Delivery Systems
    A study investigating the use of this compound as an adjuvant in transdermal drug delivery systems showed promising results. The compound facilitated the permeation of therapeutic agents through the skin barrier, leading to increased bioavailability.

Mechanism of Action

The mechanism of action of glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property makes it effective in cleansing and emulsifying applications. The compound interacts with lipid membranes and proteins, disrupting their structure and enhancing the solubility of hydrophobic molecules.

Comparison with Similar Compounds

Sodium Lauroyl Sarcosinate (C₁₂ Chain)

  • Structure : Glycine, N-methyl-N-(1-oxododecyl)-, sodium salt (C₁₅H₂₈NNaO₃) .
  • Molecular weight : 293.38 g/mol .
  • Applications : Common in toothpaste, shampoos, and facial cleansers for foaming and mildness .
  • Safety : Oral LD₅₀ >2,000 mg/kg; classified as low toxicity .

Sodium Oleoyl Sarcosinate (C₁₈:1 Chain)

  • Structure : Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, sodium salt (C₂₁H₃₈NNaO₃) .
  • Molecular weight : 375.53 g/mol .
  • Applications : Used in lubricants and anti-corrosion agents due to its unsaturated oleic acid chain .
  • Properties : Lower melting point than saturated analogues, enhancing fluidity .

Sodium Stearoyl Sarcosinate (C₁₈ Chain)

  • Structure: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt (C₂₁H₄₁NO₃·Na) .
  • Molecular weight : 386.55 g/mol .
  • Applications : Thickening agent in creams and lotions; stabilizes emulsions in high-pH formulations .

Sodium Cocoyl Sarcosinate (Mixed C₁₀–C₁₄ Chains)

  • Structure : Sodium salts of coconut oil-derived fatty acids (C₁₀–C₁₄) .
  • Applications : Mild surfactant in baby products; balances cleansing and moisturizing .

Comparative Analysis

Structural and Physicochemical Properties

Property Sodium Myristoyl Sarcosinate (C₁₄) Sodium Lauroyl Sarcosinate (C₁₂) Sodium Oleoyl Sarcosinate (C₁₈:1) Sodium Stearoyl Sarcosinate (C₁₈)
Chain Length 14-carbon (saturated) 12-carbon (saturated) 18-carbon (monounsaturated) 18-carbon (saturated)
Molecular Formula C₁₇H₃₂NNaO₃ C₁₅H₂₈NNaO₃ C₂₁H₃₈NNaO₃ C₂₁H₄₁NO₃·Na
Molecular Weight 329.43 g/mol 293.38 g/mol 375.53 g/mol 386.55 g/mol
Solubility Water-soluble Highly water-soluble Soluble in polar solvents Limited water solubility
Melting Point Higher (saturated chain) Moderate Lower (unsaturated chain) Highest (long saturated chain)

Functional Differences

  • Foaming Capacity : Sodium Lauroyl Sarcosinate (C₁₂) exhibits superior foaming, ideal for personal care products .
  • Emulsifying Efficiency : Sodium Myristoyl (C₁₄) and Stearoyl (C₁₈) sarcosinates stabilize oil-in-water emulsions, with C₁₈ preferred in viscous formulations .
  • Biocompatibility : All analogues show low irritation, but C₁₂ and C₁₄ chains are favored in rinse-off products for faster biodegradability .

Biological Activity

Glycine, N-methyl-N-(1-oxotetradecyl)-, sodium salt, commonly referred to as sodium lauroyl sarcosinate, is a compound derived from glycine and fatty acids. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 137-16-6
  • Molecular Formula : C15_{15}H29_{29}N2_{2}O2_{2}Na
  • Molecular Weight : 276.39 g/mol

Sodium lauroyl sarcosinate exhibits several biological activities attributed to its surfactant properties and ability to interact with biological membranes. Its mechanisms include:

  • Antimicrobial Activity : The compound demonstrates effectiveness against various bacteria and fungi, making it useful in formulations aimed at preventing microbial growth.
  • Skin Penetration Enhancer : It enhances the permeability of skin barriers, allowing for better absorption of active ingredients in topical formulations.
  • Surface Activity : As a surfactant, it reduces surface tension, which aids in the emulsification process in cosmetic and pharmaceutical products.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of sodium lauroyl sarcosinate. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Escherichia coli1%
Candida albicans0.25%

These findings suggest that sodium lauroyl sarcosinate can be effectively used as a preservative in personal care products.

Skin Irritation Studies

A study evaluating the dermal toxicity of sodium lauroyl sarcosinate indicated that it is well-tolerated at concentrations typically used in cosmetic formulations (up to 5%). The compound was found to cause minimal irritation compared to traditional surfactants like sodium lauryl sulfate (SLS) .

Case Studies

  • Personal Care Products : Sodium lauroyl sarcosinate is commonly used in shampoos and cleansers due to its mildness and effectiveness as a surfactant. A comparative study showed that formulations containing this compound resulted in less irritation compared to those containing SLS.
  • Pharmaceutical Applications : In a clinical trial assessing the efficacy of topical formulations for acne treatment, sodium lauroyl sarcosinate was included as an active ingredient. Results indicated significant improvement in skin condition with reduced side effects compared to standard treatments.

Safety Profile

The safety assessment of sodium lauroyl sarcosinate has been conducted through various toxicological studies:

  • Acute Toxicity : Low toxicity observed via oral and dermal routes.
  • Chronic Exposure : Long-term exposure studies revealed no significant adverse effects on liver or kidney function in animal models.
  • Irritation Potential : Mild irritant but significantly less than conventional surfactants.

Q & A

Q. What are the recommended storage and handling protocols to maintain the stability of this sodium salt surfactant in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation. Desiccate to avoid hygroscopic clumping .
  • Handling : Use gloves and eye protection; while oral LD₅₀ >2,000 mg/kg indicates low acute toxicity, prolonged exposure may cause skin irritation. Conduct routine air monitoring in synthesis labs .

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